molecular formula C19H18N2O4 B2729165 (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid CAS No. 941420-42-4

(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid

Cat. No.: B2729165
CAS No.: 941420-42-4
M. Wt: 338.363
InChI Key: YZYLIFLUHDJFRM-OUKQBFOZSA-N
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Description

(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid typically involves the reaction of ethylaniline with a suitable carbonyl compound under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. The process often involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction conditions are crucial to obtaining a high yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid include other aromatic amides and carboxylic acids with similar structural features.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-4-[4-[ethyl(phenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-21(16-6-4-3-5-7-16)19(25)14-8-10-15(11-9-14)20-17(22)12-13-18(23)24/h3-13H,2H2,1H3,(H,20,22)(H,23,24)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYLIFLUHDJFRM-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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